molecular formula C16H14F3N3O6 B11097529 N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline

N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B11097529
M. Wt: 401.29 g/mol
InChI Key: DLCDTGRODLSQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxyphenoxy, dinitro, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound followed by the introduction of the trifluoromethyl group. The final step involves the coupling of the methoxyphenoxyethyl group to the aniline core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding anilines, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity, influencing its binding to enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Methoxyphenoxy)ethyl)acetamide: This compound shares the methoxyphenoxyethyl group but lacks the nitro and trifluoromethyl groups.

    N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline: Similar in structure but with different substituents on the aniline core.

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14F3N3O6

Molecular Weight

401.29 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C16H14F3N3O6/c1-27-13-4-2-3-5-14(13)28-7-6-20-15-11(21(23)24)8-10(16(17,18)19)9-12(15)22(25)26/h2-5,8-9,20H,6-7H2,1H3

InChI Key

DLCDTGRODLSQBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.